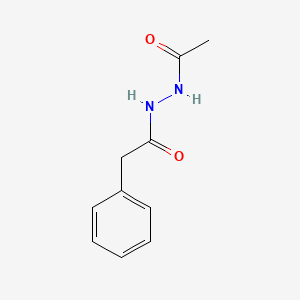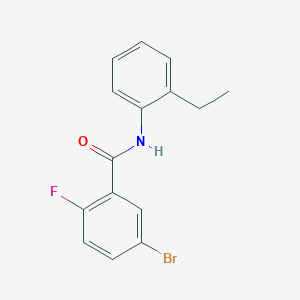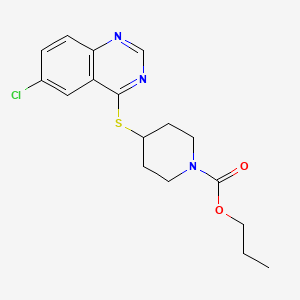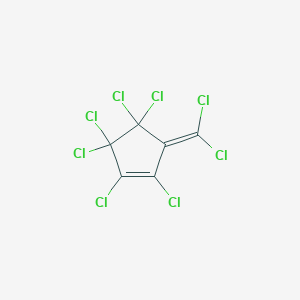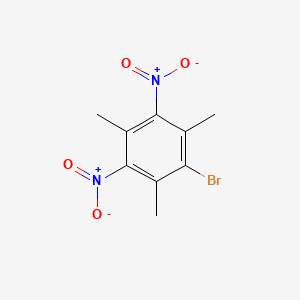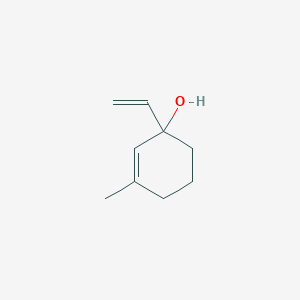
12-Amino-7-oxododecanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Amino-7-oxododecanoic acid hydrochloride is a chemical compound with the molecular formula C12H24ClNO3 and a molecular weight of 265.783 g/mol . It is a derivative of dodecanoic acid, featuring both an amino group and a ketone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-7-oxododecanoic acid hydrochloride typically involves multiple steps. One common method starts with the saponification of vernonia oil to obtain vernolic acid, which is then hydrogenated to produce cis-12,13-epoxystearic acid . This intermediate is oxidized using periodic acid in tertiary butyl alcohol to yield 12-oxododecanoic acid . The oxoacid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is catalytically reduced to produce 12-amino-7-oxododecanoic acid . Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
12-Amino-7-oxododecanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
12-Amino-7-oxododecanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 12-amino-7-oxododecanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Aminododecanoic acid: Lacks the ketone group present in 12-amino-7-oxododecanoic acid hydrochloride.
11-Aminoundecanoic acid: Has a shorter carbon chain and different functional groups.
12-Mercaptododecanoic acid: Contains a thiol group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
871-16-9 |
|---|---|
Formule moléculaire |
C12H24ClNO3 |
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
12-amino-7-oxododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H23NO3.ClH/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16;/h1-10,13H2,(H,15,16);1H |
Clé InChI |
ZFTYARVNMHXVBJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)CCCCCN)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





